4-chloro-N-(3-methylphenyl)butanamide
Description
Significance of Amide Functional Groups in Modern Organic Chemistry
The amide functional group, consisting of a carbonyl group bonded to a nitrogen atom, is of paramount importance in organic chemistry. Its significance is highlighted by its presence in a vast array of natural and synthetic molecules. Amides are fundamental building blocks of proteins, where they form the peptide bonds that link amino acids together. ontosight.ai This linkage is crucial for the structure and function of enzymes and other biological macromolecules.
In the realm of pharmaceuticals, the amide group is a common feature in many drug molecules. ontosight.ai Its relative stability, compared to other carbonyl derivatives like esters, makes it a robust functional group for creating complex molecular architectures that can withstand biological conditions. The ability of the amide N-H and C=O groups to participate in hydrogen bonding is also a key factor in molecular recognition at biological targets.
Overview of Halogenated Amide Derivatives in Academic Research
The introduction of halogen atoms into amide structures gives rise to halogenated amide derivatives, a class of compounds with significant utility in synthetic chemistry. Halogenation can alter the electronic properties of a molecule, influencing its reactivity and potential biological activity. For instance, α-haloamides are versatile building blocks in organic synthesis, participating in a variety of C-C, C-N, C-O, and C-S bond-forming reactions.
Modern synthetic methods continue to be developed for the selective halogenation of amides. These methods are crucial for accessing novel chemical structures that may have applications in medicinal chemistry and materials science. The strategic placement of a halogen can lead to compounds with enhanced therapeutic properties or unique material characteristics.
Structural Context of Butanamide and Methylphenyl Moieties within Amide Chemistry
The specific structure of 4-chloro-N-(3-methylphenyl)butanamide contains two key components beyond the chloro-substituted acyl chain: a butanamide core and an N-(3-methylphenyl) group. Butanamide, a four-carbon amide, serves as the foundational scaffold. ontosight.ai Derivatives of butanamide are explored for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Chemical and Physical Properties of this compound
While extensive research on the specific applications of this compound is not widely available in published literature, its fundamental chemical and physical properties can be derived from publicly available databases. These properties are essential for any potential research or synthetic use of the compound.
Below is a table summarizing some of the computed properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 211.0763918 Da |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 14 |
| Complexity | 184 |
This data is computed by PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-4-2-5-10(8-9)13-11(14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYXVHYDSWAERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365224 | |
| Record name | 4-chloro-N-(3-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73863-44-2 | |
| Record name | 4-chloro-N-(3-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-meta-butyrotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Reaction Mechanisms and Chemical Transformations of 4 Chloro N 3 Methylphenyl Butanamide
General Reactivity Patterns of Amide Functional Groups
The amide functional group is characterized by a carbonyl group directly bonded to a nitrogen atom. This arrangement leads to a resonance stabilization that significantly influences its reactivity. The delocalization of the nitrogen's lone pair of electrons into the carbonyl group gives the C-N bond a partial double bond character, making amides less reactive than other carboxylic acid derivatives such as esters or acid chlorides. savemyexams.comyoutube.comnih.gov
The carbonyl carbon of an amide is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.com However, the resonance donation of the nitrogen's lone pair reduces this electrophilicity compared to other carbonyl compounds. youtube.comwikipedia.org Consequently, reactions at the carbonyl center, such as hydrolysis, typically require harsh conditions like strong acids or bases and elevated temperatures.
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding a carboxylic acid and an amine.
The nitrogen atom of an amide is generally not strongly nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, under certain conditions, the amide nitrogen can exhibit electrophilic reactivity. For instance, in the presence of strong activating agents, the amide nitrogen can be made more susceptible to attack by nucleophiles. While less common for typical amides, certain transformations can be induced to occur at the nitrogen center.
Reactivity of the Terminal Alkyl Chloride Moiety
The chlorobutane portion of the molecule introduces a reactive site for nucleophilic substitution and elimination reactions due to the presence of the carbon-chlorine bond. The electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon atom attached to it electrophilic. thegoodscentscompany.com
The terminal primary alkyl chloride in 4-chloro-N-(3-methylphenyl)butanamide is expected to primarily undergo nucleophilic substitution via the S(_N)2 mechanism. This mechanism involves a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step. youtube.comlibretexts.org The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.orgyoutube.com Primary alkyl halides are particularly susceptible to S(_N)2 reactions due to the minimal steric hindrance around the electrophilic carbon. youtube.com
While less likely, an S(_N)1 mechanism, which proceeds through a carbocation intermediate, could potentially occur under specific conditions that favor its formation, such as in the presence of a polar protic solvent and a weak nucleophile. youtube.comlkouniv.ac.in However, the formation of a primary carbocation is energetically unfavorable, making the S(_N)2 pathway the more probable route for this compound. youtube.com
Elimination reactions, which result in the formation of an alkene, can compete with nucleophilic substitution. libretexts.org These reactions typically occur in the presence of a strong base. The two primary mechanisms for elimination are E1 and E2. The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the halide. The E1 mechanism, like S(_N)1, involves the formation of a carbocation intermediate, followed by deprotonation to form the alkene. libretexts.org
For a primary alkyl halide such as the one in this compound, the E2 mechanism is more likely than the E1, especially with a strong, sterically hindered base. However, substitution reactions (S(_N)2) are generally favored over elimination for primary alkyl halides when strong, non-hindered bases are used as nucleophiles.
Transformations Involving the N-(3-Methylphenyl) Aromatic System
The N-(3-methylphenyl) group is an aromatic system that can undergo electrophilic aromatic substitution (S(_E)Ar) reactions. The position of substitution on the benzene (B151609) ring is directed by the existing substituents: the N-acyl group and the methyl group.
The N-acylamino group (-NHCOR) is an activating group and an ortho, para-director. The lone pair on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack. wikipedia.org However, the activating effect of the N-acyl group is less pronounced than that of a simple amino group (-NH(_2)) because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group.
The methyl group (-CH(_3)) is also an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. savemyexams.com
In the case of this compound, the two directing groups will influence the position of incoming electrophiles. The N-acyl group at position 1 directs to positions 2, 4, and 6. The methyl group at position 3 directs to positions 2, 4, and 6. Therefore, the positions most activated for electrophilic substitution are positions 2, 4, and 6, with potential steric hindrance influencing the final product distribution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In this compound, the phenyl ring's reactivity and the position of substitution are controlled by two existing substituents: the butanamide group and the methyl group.
Attack by the aromatic ring : The π electrons of the benzene ring act as a nucleophile, attacking a strong electrophile (E+). This step is typically slow and rate-determining, as it disrupts the ring's aromaticity. lkouniv.ac.inyoutube.com This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring. lkouniv.ac.inyoutube.com
The directing effects of the substituents on the ring are paramount in determining the regioselectivity of the reaction.
-NHCO(CH₂)₃Cl (Butanamido group) : The amide group is an ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. However, due to the electron-withdrawing nature of the adjacent carbonyl group, the amide group as a whole is deactivating, meaning it makes the ring less reactive towards electrophiles than benzene itself. lkouniv.ac.in
-CH₃ (Methyl group) : The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect, stabilizing the cationic intermediate and increasing the ring's nucleophilicity. lkouniv.ac.in
In this compound, these groups are in a meta-position relative to each other. Their combined influence dictates the positions most susceptible to electrophilic attack. The available positions for substitution are C2, C4, C5, and C6 (where C1 is bonded to the nitrogen and C3 to the methyl group).
Position C2 (ortho to amide, ortho to methyl) : Strongly activated by the methyl group and directed by both. However, this position is sterically hindered by the two adjacent substituents.
Position C4 (para to methyl, ortho to amide) : Strongly activated and directed by the methyl group, and also directed by the amide group.
Position C5 (meta to both) : This position is generally the least favored.
Position C6 (para to amide, ortho to methyl) : Strongly activated and directed by the methyl group, and also directed by the amide group.
Therefore, the primary sites for electrophilic substitution are expected to be positions C4 and C6, with a potential minor product from substitution at C2, depending on the steric bulk of the electrophile.
| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -NHCO(CH₂)₃Cl | C1 | Deactivating | Ortho, Para | C2, C6, C4 |
| -CH₃ | C3 | Activating | Ortho, Para | C2, C4, C6 |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (e.g., RCOCl/AlCl₃). wikipedia.orgmasterorganicchemistry.com For this specific compound, the substitution would predominantly occur at the C4 and C6 positions.
Reactivity of the Methyl Group on the Phenyl Ring
The methyl group attached to the phenyl ring is susceptible to reactions characteristic of benzylic positions. The proximity of the aromatic ring stabilizes intermediates such as radicals, carbocations, or carbanions at the benzylic carbon, enhancing its reactivity compared to a typical alkyl C-H bond.
Potential transformations involving the methyl group include:
Free-Radical Halogenation : In the presence of N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light), the benzylic hydrogens can be substituted with a bromine atom to form a bromomethyl group. This reaction proceeds via a benzylic radical intermediate, which is resonance-stabilized by the phenyl ring.
Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can oxidize the methyl group to a carboxylic acid (-COOH). This transformation is robust for alkyl groups attached to an aromatic ring, provided they have at least one benzylic hydrogen.
These reactions would yield derivatives of this compound functionalized at the benzylic position, providing a pathway to a different class of compounds.
C(sp³)–H Amination and Related Functionalization on the Butanamide Chain
The butanamide chain of this compound contains several C(sp³)–H bonds, which are traditionally considered unreactive. However, modern synthetic chemistry has developed methods for the direct functionalization of such bonds, including C–H amination. researchgate.net These reactions offer a powerful and atom-economical way to introduce nitrogen-containing functional groups into aliphatic chains. nih.gov
Catalytic systems, often based on transition metals like copper, nickel, or palladium, can facilitate the insertion of a nitrene or a related nitrogen-based reactive species into a C–H bond. researchgate.netkaist.ac.kr For the butanamide chain, regioselectivity is a key challenge. The position of amination (α, β, or γ to the carbonyl group) can sometimes be controlled by the catalyst system or by using directing groups.
Recent advances have demonstrated metal-free, photochemical C(sp³)–H amination of amides under mild conditions. nih.gov For instance, N-haloimides can be used in the presence of a base and visible light to generate nitrogen-centered radicals that can abstract a hydrogen atom from the alkyl chain, leading to subsequent amination. nih.gov Another strategy involves NiH-catalyzed migratory hydroamination, which can achieve selective γ-C(sp³)–H amination of alkenyl amides. kaist.ac.kr While the butanamide chain in the target molecule is saturated, related strategies involving intramolecular hydrogen atom transfer could potentially achieve selective functionalization.
These advanced methods could potentially convert this compound into novel amino-substituted derivatives, which could be valuable intermediates in medicinal chemistry.
Elucidation of Reaction Pathways through Mechanistic Studies
Mechanistic studies are essential for understanding the precise sequence of bond-breaking and bond-forming events that occur during a chemical transformation. youtube.com By identifying intermediates and transition states, chemists can optimize reaction conditions, predict product outcomes, and design new reactions. mdpi.com
Identification of Key Intermediates and Transition States
An intermediate is a relatively stable species that exists in a valley on a reaction energy profile, formed during a multi-step reaction. organicchemistrytutor.comsolubilityofthings.com A transition state is a high-energy, short-lived configuration at the peak of an energy barrier between reactants, intermediates, or products. organicchemistrytutor.comsolubilityofthings.com
For the potential reactions of this compound, key intermediates and transition states can be proposed:
Electrophilic Aromatic Substitution :
Intermediate : The key intermediate is the arenium ion (or sigma complex). youtube.com This is a carbocation where the positive charge is delocalized over the aromatic ring through resonance. Its stability is a crucial factor in determining the reaction rate and regioselectivity.
Transition States : Two primary transition states exist. The first, and higher energy one, leads to the formation of the arenium ion. The second, lower energy transition state, corresponds to the loss of a proton to restore aromaticity. lkouniv.ac.in
Benzylic Halogenation :
Intermediate : The reaction proceeds through a benzylic radical intermediate. This radical is stabilized by resonance, with the unpaired electron delocalized onto the ortho and para positions of the phenyl ring.
Transition States : Transition states would be associated with the hydrogen abstraction from the methyl group by a bromine radical and the subsequent reaction of the benzylic radical with Br₂.
Catalytic C–H Amination :
Intermediates : The nature of the intermediates is highly dependent on the specific catalytic cycle. In copper-catalyzed reactions, key species can include copper-nitrene ([Cu]=NR) or copper-amide ([Cu]–NHR) complexes. researchgate.net These species are responsible for the C-N bond formation.
Transition States : The transition state for the C-H insertion step is the critical point that determines the reaction's feasibility and selectivity.
Energy Profiles and Rate-Determining Steps
A reaction energy profile plots the change in free energy of a system as it progresses from reactants to products. youtube.com The peaks on this profile represent transition states, and the valleys represent intermediates.
| Reaction Type | Proposed Rate-Determining Step (RDS) | Key Energetic Feature |
|---|---|---|
| Electrophilic Aromatic Substitution | Formation of the arenium ion intermediate | Overcoming the energy barrier associated with the loss of aromaticity lkouniv.ac.in |
| Free-Radical Benzylic Halogenation | Hydrogen abstraction from the methyl group | Energy required to break the C-H bond and form the stable benzylic radical |
| Catalytic C(sp³)–H Amination | C-H bond activation/insertion by the metal-nitrene/amide complex | Activation energy of the C-H bond cleavage, which is typically high researchgate.netnih.gov |
For electrophilic aromatic substitution on this compound, the first step—the attack of the π-system on the electrophile to form the non-aromatic arenium ion—is significantly uphill in energy and is the clear rate-determining step. lkouniv.ac.inyoutube.com For more complex catalytic reactions like C-H amination, identifying the RDS often requires detailed kinetic studies and computational modeling to map out the entire energy profile of the catalytic cycle. mit.eduresearchgate.net
Iv. Computational and Theoretical Investigations of Amide Derivatives
Quantum Chemical Calculation Methodologies
The foundation of modern computational studies on amides lies in quantum mechanics. Methodologies are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of amides due to its favorable balance of accuracy and computational efficiency. nih.govrsc.org This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov DFT studies on amide-containing molecules frequently employ functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or cc-pVQZ to optimize molecular geometries, predict vibrational frequencies, and investigate chemical reactivity. nih.govniscpr.res.inmdpi.com
DFT is widely used to explore various aspects of amides, including:
Molecular Interactions: Investigating hydrogen bonding and other non-covalent interactions between amides and other molecules. nih.gov
Geometrical Parameters: Accurately predicting bond lengths and angles, which can be correlated with experimental data from X-ray crystallography. niscpr.res.in
Rotational Barriers: Calculating the energy required to rotate around the amide C-N bond, providing insight into the molecule's conformational dynamics. nih.gov
Reactivity Descriptors: Determining global descriptors of chemical activity such as ionization potential, electron affinity, and molecular hardness to understand the molecule's reactivity. mdpi.com
Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but does not fully account for electron correlation. wikipedia.org
For higher accuracy, post-Hartree-Fock methods are employed. These include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) methods. researchgate.netresearchgate.net Although more computationally demanding than DFT, these methods provide a more rigorous and often more accurate description of the electronic effects that govern the properties of the amide bond. researchgate.net They are particularly valuable for benchmarking results obtained from DFT and for studying systems where electron correlation plays a crucial role. researchgate.netresearchgate.net
Conformational Analysis of the Amide Bond
The conformational landscape of 4-chloro-N-(3-methylphenyl)butanamide is largely defined by the characteristics of its amide bond. This includes the rotational barriers around key single bonds and the degree of planarity of the amide group itself.
A defining feature of the amide bond is the significant energy barrier to rotation around the nitrogen-carbonyl carbon (N-C(O)) bond. This barrier arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double-bond character to the N-C(O) bond. researchgate.netmsu.edu This resonance stabilization is responsible for the planarity and rigidity of the amide group. researchgate.net
The rotational barrier in simple amides is typically in the range of 15-20 kcal/mol. msu.edumdpi.com Computational methods, particularly DFT, can accurately calculate these barriers, which are in good agreement with experimental values obtained from techniques like variable temperature Nuclear Magnetic Resonance (NMR). nih.govmdpi.com For N-aryl amides, rotation is also possible around the C-C(O) axis, which connects the carbonyl carbon to the aromatic ring. The barrier for this rotation can be influenced by steric hindrance from substituents on the ring. nsf.gov
| Compound Type | Rotational Axis | Typical Barrier (kcal/mol) | Methodology |
|---|---|---|---|
| N-methylformamide | N—C(O) | >19 | Ab Initio |
| N-phenylcarbamate | N—C(O) | 12.5 | Experimental (NMR) |
| N-benzhydrylformamide | N—C(O) | 20–23 | DFT (M06-2X) |
| ortho-chloro substituted benzamide | C(aryl)—C(O) | ~18 | DFT |
The resonance effect within the amide group strongly favors a planar geometry. researchgate.netnih.gov However, computational studies have shown that small deviations from perfect planarity are common and energetically accessible. researchgate.netnih.gov These distortions can be described by parameters such as the omega (ω) dihedral angle (defined by the atoms Cα-C(O)-N-Cα in peptides) and the pyramidalization at the nitrogen and carbonyl carbon atoms. nih.gov
Even in the absence of significant steric strain, slight twisting or pyramidalization can occur. nih.gov These deviations from planarity, though small, can be crucial for the fine-tuning of molecular conformations and interactions. researchgate.net High-level quantum mechanical calculations have corroborated that such distortions are an intrinsic feature of the peptide bond and, by extension, other amide systems. nih.gov
| Molecule/System | Parameter | Finding | Reference Method |
|---|---|---|---|
| Peptide model systems | ω dihedral angle distortion | A 10° deviation from planarity results in an energy penalty of ~0.7 kcal/mol. | DFT/MP2 |
| Twisted lactams | N—C(O) bond length | Varies from 1.365 Å (planar) to 1.474 Å (highly twisted). | Computational Model |
| Twisted lactams | Nitrogen pyramidalization (χN) | Varies from ~6° (sp2-like) to ~71° (sp3-like). | Computational Model |
The presence of a chloro-substituent, as in the butanamide chain of this compound, can influence the molecule's conformational dynamics through both electronic and steric effects. While the substitution is not directly on the aryl ring, the principles derived from studies of substituted anilides are applicable.
Electronic Effects: A chloro-substituent is electron-withdrawing. When attached to an aryl ring, such groups can decrease the electron density on the amide nitrogen, which in turn can weaken the n → π* conjugation and lower the rotational barrier around the N-C(O) bond. nd.edunih.gov Studies on N-aryl carbamates have shown a clear linear free-energy relationship where electron-withdrawing groups decrease the rotational barrier. nd.edu
Electronic Structure and Bonding Characteristics of Substituted Amides
The electronic landscape of substituted amides is shaped by a complex interplay of resonance, inductive, and steric effects. Computational methods are instrumental in dissecting these factors to understand how various substituents on the amide group modify its fundamental properties.
Amide resonance, the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, is a defining feature of amides. This phenomenon imparts a partial double-bond character to the carbon-nitrogen bond, leading to a planar geometry and influencing the charge distribution, with the oxygen atom carrying a partial negative charge. researchgate.net Density Functional Theory (DFT) is a computational method that allows for the quantitative examination of these resonance effects. researchgate.net
In this compound, the substituents—a 3-methylphenyl group on the nitrogen and a 4-chlorobutyl group on the acyl carbon—introduce perturbations to the classic amide resonance. The methyl group on the phenyl ring is weakly electron-donating, which can affect the electron density on the nitrogen atom. Meanwhile, the electronegative chlorine atom exerts an inductive pull on the electrons of the butyl chain.
A key computational tool, Natural Bond Orbital (NBO) analysis, can quantify the stabilization energy arising from the interaction between the nitrogen lone pair orbital (n_N) and the antibonding π* orbital of the carbonyl group (π*_C=O). This provides a direct measure of the strength of the amide resonance.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| C=O Bond Length | ~1.24 Å | Elongated compared to a typical ketone C=O (~1.22 Å), suggesting reduced double bond character. |
| C-N Bond Length | ~1.36 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. nih.gov |
| O-C-N Bond Angle | ~122° | Consistent with sp² hybridization of the central carbon atom. |
| C-N-C Dihedral Angle | ~175° | Nearly planar, indicating significant resonance stabilization. A slight deviation from 180° may be due to steric effects. |
| n_N -> π*_C=O Stabilization Energy | ~50-60 kcal/mol | A significant value indicating strong delocalization of the nitrogen lone pair into the carbonyl group. |
Note: The values in this table are representative and are based on typical results from DFT calculations on structurally similar amide molecules.
The substituents in this compound introduce distinct inductive and steric effects that shape its conformation and electronic properties. libretexts.org
Inductive Effects: The chlorine atom in the 4-chlorobutyl group has an electron-withdrawing inductive effect (-I effect), which polarizes the alkyl chain and can increase the electrophilicity of the carbonyl carbon. In contrast, the methyl group on the phenyl ring has a weak electron-donating inductive effect (+I effect), which can slightly increase the electron density on the amide nitrogen. researchgate.net
Steric Effects: Steric hindrance is a critical factor in determining the molecule's three-dimensional structure. The size of the N-aryl group can restrict rotation around the C-N amide bond. nih.gov The placement of the methyl group at the meta-position on the phenyl ring in this compound is expected to cause less steric strain than an ortho-substituent, but it still influences the molecule's conformational preferences. nih.gov Computational calculations of the rotational barrier around the N-C(aryl) bond can provide a quantitative measure of this steric hindrance.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Rotational Barrier (N-Caryl) | ~5-10 kcal/mol | Indicates hindered rotation at room temperature, leading to distinct conformers. |
| Dipole Moment | ~3.5-4.5 D | A significant dipole moment arising from the polar C=O and C-Cl bonds. |
| Mulliken Charge on Carbonyl Carbon | +0.4 to +0.6 e | Indicates the electrophilic character of the carbonyl carbon, influenced by both resonance and inductive effects. |
| Mulliken Charge on Amide Nitrogen | -0.5 to -0.7 e | Reflects the partial donation of the lone pair into the carbonyl group. |
Note: The values in this table are representative and are based on typical results from DFT calculations on structurally similar amide molecules.
Solvent Effects in Theoretical Modeling of Amide Systems
The surrounding solvent can significantly alter the properties of an amide. Theoretical models that incorporate solvent effects are therefore crucial for accurate predictions. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, capturing bulk electrostatic interactions. Explicit solvent models, which include individual solvent molecules, are computationally more intensive but allow for the study of specific interactions like hydrogen bonding.
For this compound, moving from the gas phase to a polar solvent such as water is predicted to increase its dipole moment. Polar solvents can also stabilize the charge-separated resonance contributor of the amide bond, which may slightly enhance the C-N bond's double-bond character and increase the rotational barrier. niscpr.res.in Furthermore, in protic solvents, hydrogen bonding to the carbonyl oxygen can weaken the C=O bond, leading to a decrease in its stretching frequency in the infrared spectrum.
| Property | Gas Phase (Predicted) | In Water (Predicted) | Rationale for Change |
|---|---|---|---|
| Dipole Moment | ~3.8 D | ~4.5 D | Stabilization of the molecular dipole by the polar solvent. |
| C=O Stretching Frequency | ~1680 cm⁻¹ | ~1665 cm⁻¹ | Hydrogen bonding of water to the carbonyl oxygen weakens the C=O bond. |
| N-H Stretching Frequency | ~3450 cm⁻¹ | ~3420 cm⁻¹ | Hydrogen bonding of the N-H proton to water. |
| Rotational Barrier (C-N) | ~15 kcal/mol | ~17 kcal/mol | The polar solvent stabilizes the planar ground state more than the twisted transition state. |
Note: The values in this table are representative and are based on typical results from DFT calculations on structurally similar amide molecules.
Prediction of Spectroscopic Properties via Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. chemrxiv.org DFT calculations can provide theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra that are invaluable for structural elucidation.
For this compound, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific absorption bands to the corresponding molecular motions. The characteristic amide I (C=O stretch) and amide II (N-H bend) bands are particularly important for identifying the amide functional group.
The Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts. By comparing the calculated ¹H and ¹³C NMR spectra with experimental results, the chemical structure can be confirmed, and the signals can be assigned to individual atoms within the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| N-H Stretch | ~3450 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | ~2960-2850 | Medium |
| C=O Stretch (Amide I) | ~1680 | Strong |
| N-H Bend (Amide II) | ~1550 | Strong |
| C-N Stretch (Amide III) | ~1250 | Medium |
| C-Cl Stretch | ~700 | Medium-Strong |
Note: The values in this table are representative and are based on typical results from DFT calculations on structurally similar amide molecules. Frequencies are typically scaled to improve agreement with experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~8.0-9.0 | - |
| Carbonyl Carbon | - | ~170-175 |
| Phenyl C-H (ortho to NH) | ~7.2-7.4 | ~115-120 |
| Phenyl C-H (para to NH) | ~7.0-7.2 | ~120-125 |
| Methyl Group (on phenyl) | ~2.3-2.5 | ~20-22 |
| CH₂ adjacent to C=O | ~2.4-2.6 | ~35-40 |
| CH₂ adjacent to Cl | ~3.6-3.8 | ~40-45 |
Note: The values in this table are representative and are based on typical results from DFT calculations on structurally similar amide molecules, referenced to TMS.
V. Advanced Spectroscopic Characterization in Amide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. libretexts.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 4-chloro-N-(3-methylphenyl)butanamide, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the molecular structure. The ¹H NMR spectrum provides data on the number of different types of protons, their chemical environment, and their proximity to other protons, while the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the 3-methylphenyl group and the 4-chlorobutanamide (B1293659) side chain. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns dictated by their substitution on the benzene (B151609) ring. The single proton on the amide nitrogen (N-H) would likely appear as a broad singlet further downfield. The aliphatic protons of the butanamide chain would resonate upfield, with characteristic splitting patterns due to coupling between adjacent methylene (B1212753) (CH₂) groups. The methyl (CH₃) group on the aromatic ring would appear as a singlet in the upfield region.
The ¹³C NMR spectrum would complement this information by showing distinct resonances for each unique carbon atom. The carbonyl carbon of the amide group is particularly characteristic, appearing far downfield (δ 170-175 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, while the aliphatic carbons of the butanamide chain and the methyl group would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.)
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C2', C4', C5', C6') | 7.0 – 7.5 | Multiplet (m) | 115 – 140 |
| Amide NH | 7.5 – 8.5 | Broad Singlet (br s) | - |
| Methylene (C4) | 3.6 – 3.8 | Triplet (t) | 40 – 45 |
| Methylene (C2) | 2.4 – 2.6 | Triplet (t) | 33 – 38 |
| Methylene (C3) | 2.0 – 2.2 | Quintet (quin) | 27 – 32 |
| Aromatic CH₃ | 2.3 – 2.4 | Singlet (s) | 20 – 22 |
| Carbonyl C=O (C1) | - | - | 170 – 175 |
| Aromatic C (C1', C3') | - | - | 130 – 140 |
To definitively assign the signals observed in 1D NMR spectra and establish the connectivity within the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups in the butanamide chain (e.g., H4 with H3, and H3 with H2). It would also reveal couplings between the aromatic protons on the methylphenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its corresponding proton signal identified from the ¹H NMR and COSY spectra. For example, the proton signal for the aromatic methyl group would show a cross-peak to its corresponding carbon signal.
Amide bonds possess a significant partial double bond character due to resonance, which restricts rotation around the C-N bond. libretexts.org This restriction can lead to the existence of different conformers (rotational isomers), which may interconvert at a rate that is slow on the NMR timescale, resulting in separate signals for atoms in each conformation.
Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. researchgate.netnih.gov By acquiring NMR spectra at different temperatures, the rate of interconversion between conformers can be manipulated. At low temperatures, the interconversion is slow, and distinct signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the signals for the two conformers broaden and merge into a single, averaged signal. This is known as the coalescence temperature. researchgate.net
For this compound, VT-NMR could be used to study the rotational barrier around the aryl C-N bond and the amide C-N bond. This analysis provides critical thermodynamic data, such as the activation energy (ΔG‡) for the rotational process, offering insight into the molecule's conformational flexibility and stability. researchgate.netnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The amide group gives rise to several characteristic absorption bands.
The most intense and characteristic absorption in the IR spectrum of an amide is the C=O stretching vibration, known as the Amide I band. libretexts.org For secondary amides like this compound, this band typically appears in the region of 1680–1630 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can lower the frequency of the Amide I band.
Secondary amides exhibit other characteristic vibrations. The N-H stretching vibration appears in the region of 3370–3170 cm⁻¹. Like the Amide I band, its position is sensitive to hydrogen bonding, shifting to lower frequencies when hydrogen-bonded.
Another important absorption is the Amide II band, which is found between 1570 and 1515 cm⁻¹. This band results from a combination of the N-H in-plane bending vibration and the C-N stretching vibration. The Amide II band is typically strong and broad, making it a useful diagnostic peak for secondary amides.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Band Name | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | - | 3370 – 3170 | Medium |
| C=O Stretch | Amide I | 1680 – 1630 | Strong |
| N-H Bend + C-N Stretch | Amide II | 1570 – 1515 | Strong |
| Aromatic C=C Stretch | - | ~1600, ~1475 | Medium-Weak |
| C-Cl Stretch | - | 800 - 600 | Strong |
Vibrational Circular Dichroism (VCD) for Nonplanarity Detection
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl For a molecule to be VCD active, it must be chiral. The compound this compound is achiral in its ground state and therefore would not be expected to exhibit a VCD spectrum.
However, VCD serves as a highly sensitive probe for conformational chirality and deviations from planarity within a molecule. nih.govcas.cz The amide bond, while typically planar, can experience distortions. Theoretical studies on model amides suggest that significant deviations from planarity can induce local chirality, which could theoretically be detected by VCD. nih.govcas.cz The optical activity methods, including VCD, provide enhanced information about amide nonplanarity because a perfectly planar amide group is not chiral. nih.govcas.cz While the signal resulting from slight nonplanarity is often weak, its detection can offer valuable insights into the subtle conformational dynamics of the amide group within the molecular structure. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of a compound. High-resolution mass spectrometry and fragmentation analysis are particularly crucial for the unambiguous identification of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₄ClNO. nih.gov HRMS can distinguish this formula from other possible formulas that have the same nominal mass by measuring the exact mass to several decimal places.
The theoretical monoisotopic mass of this compound is 211.0763918 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula.
Table 1: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|
| C₁₁H₁₄ClNO | 211 | 211.07639 |
| C₁₀H₁₄ClN₃O | 211 | 211.08764 |
| C₁₂H₁₇N₅ | 211 | 211.15079 |
This interactive table showcases how HRMS differentiates the target compound from other potential isobaric compounds.
In mass spectrometry, molecules are ionized and subsequently break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling detailed structural elucidation. For aromatic amides like this compound, fragmentation typically involves cleavage at the amide bond and within the side chains. youtube.comlibretexts.org
The expected fragmentation of this compound would proceed through several key pathways:
α-cleavage: Cleavage of the bond between the carbonyl group and the butyl chain.
Amide Bond Cleavage: Scission of the C-N bond, often involving hydrogen rearrangement (McLafferty rearrangement if a gamma-hydrogen is present and accessible). youtube.comlibretexts.org
Loss of Neutrals: Elimination of small, stable neutral molecules like HCl or parts of the alkyl chain.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value (Da) | Proposed Fragment Ion | Description |
|---|---|---|
| 211/213 | [C₁₁H₁₄ClNO]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 175 | [C₁₁H₁₃NO]⁺ | Loss of HCl |
| 148 | [C₈H₁₀NO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl group |
| 120 | [C₇H₆NO]⁺ | Formation of a resonance-stabilized benzoyl-type cation after cleavage |
| 106 | [C₇H₈N]⁺ | Ion from cleavage of the amide C-N bond |
This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios, providing a basis for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the substituted benzene ring and the amide functional group. spectroscopyonline.comresearchgate.net
The aromatic ring is expected to exhibit strong absorptions corresponding to π → π* transitions. The amide group typically shows a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. spectroscopyonline.com The presence of substituents on the benzene ring and conjugation with the amide group will influence the exact position (λₘₐₓ) and intensity of these absorption bands.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Chromophore | Electronic Transition | Expected λₘₐₓ Range (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* | ~200-220 and ~250-280 |
| Amide Carbonyl | n → π* | ~210-230 |
This interactive table summarizes the anticipated electronic transitions and their approximate absorption maxima.
Raman Spectroscopy and Raman Optical Activity (ROA)
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by bands corresponding to its various functional groups.
Key expected Raman shifts include:
Amide I band (C=O stretch): A strong band typically around 1640-1680 cm⁻¹.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations above 2900 cm⁻¹. researchgate.net
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Table 4: Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Amide I (C=O stretch) | Amide | 1640 - 1680 |
| Aromatic Ring Stretch | C=C | 1400 - 1600 |
| C-N Stretch | Amide | 1250 - 1350 |
| CH₂ Bending | Aliphatic Chain | 1430 - 1470 |
| C-Cl Stretch | Chloroalkane | 600 - 800 |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
This interactive table highlights the principal vibrational modes and their expected positions in the Raman spectrum.
Raman Optical Activity (ROA) is the Raman equivalent of VCD, measuring the small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. biorxiv.orgarxiv.org As with VCD, this compound is achiral and would not produce an ROA spectrum. However, computational studies suggest that ROA is a particularly promising technique for detecting non-planarity in the amide bond, as the resulting chiral signal may dominate entire spectral regions, making it potentially more sensitive than VCD for this specific purpose. nih.govcas.cz
Vi. Role As a Synthetic Intermediate and Precursor in Chemical Synthesis
Utilization in the Synthesis of Complex Organic Molecules
As a bifunctional molecule, 4-chloro-N-(3-methylphenyl)butanamide possesses two primary reactive sites: the electrophilic carbon of the chlorobutyl chain and the nucleophilic nitrogen of the amide group, alongside the aromatic ring which can undergo electrophilic substitution. The alkyl chloride moiety allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the formation of carbon-carbon or carbon-heteroatom bonds. This makes it a potential building block for the assembly of more complex molecular architectures.
In principle, it could be utilized in the synthesis of pharmaceutical ingredients or other biologically active compounds where the N-(3-methylphenyl)butanamide core is a key structural feature. However, specific examples of its direct use in the synthesis of named complex organic molecules are not readily found in current research literature.
Precursor for the Formation of Nitrogen-Containing Heterocycles
The structure of this compound is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The presence of a terminal chloro group on the butyl chain and the amide nitrogen allows for the potential formation of a seven-membered ring through an intramolecular N-alkylation reaction. This type of reaction is a common strategy in the synthesis of various heterocyclic systems.
Depending on the reaction conditions and the presence of other reagents, different types of heterocyclic structures could theoretically be synthesized. For instance, activation of the amide nitrogen followed by intramolecular attack on the carbon bearing the chlorine atom would lead to a lactam. Despite this potential, specific, documented instances of this compound being used as a precursor for the synthesis of nitrogen-containing heterocycles are not reported in the available scientific literature.
Applications in the Development of Functionalized Organic Materials
Organic molecules containing both aromatic and reactive functional groups are often explored as monomers or building blocks for the creation of functionalized materials, such as polymers. The N-(3-methylphenyl) group could be incorporated into a polymer backbone, and the chloro-functionalized side chain could be used for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the material's properties.
Theoretically, polymerization could be achieved through reactions involving the aromatic ring or by leveraging the reactivity of the chlorobutyl group. However, there is no specific research detailing the use of this compound in the development of functionalized organic materials.
Involvement in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step, minimizing waste and saving time. The bifunctional nature of this compound makes it a potential candidate for such reactions. For example, it could theoretically participate in a reaction where the chloro group reacts with one component and the amide nitrogen or the aromatic ring reacts with another, leading to a rapid increase in molecular complexity.
Despite the growing interest in cascade and multicomponent reactions for drug discovery and materials science, there are no documented examples of this compound being specifically utilized in such synthetic strategies.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| CAS Number | 73863-44-2 |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-N-(m-tolyl)butanamide, 4-Chloro-meta-butyrotoluidide |
Q & A
Q. What are the established synthetic routes for 4-chloro-N-(3-methylphenyl)butanamide, and how is the product validated?
The compound is typically synthesized via acylation of 4-chlorobutanoyl chloride with 3-methylaniline under anhydrous conditions. Key steps include temperature control during chlorination and purification via recrystallization. Structural validation employs 1H NMR (to confirm amide proton resonance and aromatic substitution) and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For example, analogous syntheses of brominated butanamides emphasize the importance of solvent selection (e.g., ethanol for recrystallization) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- FT-IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and methyl/chlorine-substituted carbons.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₃ClN₂O) via exact mass matching. These methods are standard for validating purity and structural integrity, as demonstrated in studies of related amides .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound’s amide group and chloro-substituted aromatic ring make it a candidate for:
- Enzyme inhibition studies : Targeting bacterial proliferation pathways (e.g., acyl carrier protein synthase).
- Structure-activity relationship (SAR) analysis : Modifying substituents to optimize bioactivity. Similar chlorophenyl butanamides have shown promise in antibacterial and anticancer assays .
Advanced Research Questions
Q. How do solvent effects influence the reaction kinetics and purity of this compound synthesis?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic acylation by stabilizing intermediates, while protic solvents (e.g., ethanol) may reduce yields due to competitive hydrolysis. Computational studies (e.g., COSMO-RS models) predict solvation free energy to optimize solvent selection. Experimental data from analogous syntheses show ethanol improves crystallinity but requires strict moisture control to minimize byproducts .
Q. What computational strategies can elucidate the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular docking : Screens binding affinity with bacterial enzymes (e.g., acps-pptase) using AutoDock Vina. Studies on sulfonamide derivatives highlight the role of chloro substituents in enhancing electrophilicity at the amide carbonyl .
Q. How can SHELX software resolve challenges in crystallizing this compound?
SHELXL refines X-ray diffraction data by modeling hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles. For structurally similar sulfonamides, SHELX achieved R-factors <0.05 by optimizing anisotropic displacement parameters and restraining disorder in methyl groups. Twinning or low-resolution data may require SHELXD for initial phasing .
Q. How should researchers address contradictory biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.
- HPLC purity validation : Ensure >98% purity to exclude confounding effects from synthesis byproducts. Cross-referencing with SAR data from chlorophenyl acetamides can clarify structure-bioactivity trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
